molecular formula C4H5NO3 B1313890 3-Methyl-1,3-oxazolidine-2,4-dione CAS No. 14422-90-3

3-Methyl-1,3-oxazolidine-2,4-dione

Cat. No.: B1313890
CAS No.: 14422-90-3
M. Wt: 115.09 g/mol
InChI Key: SHZGPUUYVAWLLN-UHFFFAOYSA-N
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Description

3-Methyl-1,3-oxazolidine-2,4-dione is an organic compound with the molecular formula C4H5NO3. It is a derivative of oxazolidine-2,4-dione, characterized by the presence of a methyl group at the third position of the oxazolidine ring. This compound is known for its applications in various fields, including chemistry and pharmaceuticals .

Scientific Research Applications

3-Methyl-1,3-oxazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Safety and Hazards

3-Methyl-1,3-oxazolidine-2,4-dione is classified as an irritant . Safety precautions include avoiding contact with skin and eyes, and using personal protective equipment .

Biochemical Analysis

Biochemical Properties

3-Methyl-1,3-oxazolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect metabolic flux and metabolite levels .

Cellular Effects

The effects of this compound on different types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression, further influencing cellular processes. The precise molecular mechanisms can vary depending on the specific context and the biomolecules involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, while it may degrade under others, leading to varying effects on cells in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. Understanding these interactions is crucial for elucidating the compound’s overall impact on metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. These interactions can affect the compound’s overall efficacy and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-1,3-oxazolidine-2,4-dione can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-N-methylacetamide with tetraethylammonium bicarbonate. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1,3-oxazolidine-2,4-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the oxazolidine ring .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-1,3-oxazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the third position influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-methyl-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c1-5-3(6)2-8-4(5)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGPUUYVAWLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483633
Record name 2,4-Oxazolidinedione, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14422-90-3
Record name 2,4-Oxazolidinedione, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,3-oxazolidine-2,4-dione
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